L-Acosamine Hydrochloride

Description

Historical Perspectives and Significance in Glycochemistry Research

The history of L-acosamine is intrinsically linked to the study of antibiotics. Its enantiomer, D-acosamine, was first identified as a natural product, a component of the antibiotic actinoidin. researchgate.netnih.govnih.gov The L-isomer, L-acosamine, gained significant attention in the scientific community with the development of semi-synthetic anthracycline antibiotics.

A pivotal moment in the history of L-acosamine was its incorporation into the structure of epirubicin (B1671505), a highly successful anticancer drug. Epirubicin is a semi-synthetic derivative of doxorubicin (B1662922), where the natural sugar L-daunosamine is replaced by L-acosamine. This single stereochemical alteration at the C-4' position of the sugar moiety was found to significantly reduce the cardiotoxicity of the drug while retaining its potent antitumor activity. oup.comresearchgate.net This discovery underscored the profound impact that subtle changes in the carbohydrate portion of a glycoside can have on its biological properties, a central theme in glycochemistry. The pursuit of efficient and stereoselective syntheses of L-acosamine and its derivatives became a major focus, driving innovation in synthetic organic chemistry.

Importance as an Aminosugar Moiety in Natural Products Research

The significance of L-acosamine as an aminosugar moiety extends beyond its role in epirubicin. It serves as a valuable chiral synthon, a stereochemically pure building block, for the synthesis of a variety of natural products and their analogues. jst.go.jpnih.govrsc.org The 3-amino-2,3,6-trideoxy-L-arabino-hexose structure of L-acosamine is a key feature in many biologically active compounds. researchgate.net

Researchers have developed numerous synthetic routes to access L-acosamine and its derivatives, often starting from readily available chiral precursors like L-rhamnose or employing asymmetric reactions. nih.govrsc.org These synthetic efforts have not only provided access to L-acosamine for further biological studies but have also contributed to the broader field of carbohydrate chemistry by establishing new methods for the construction of aminosugars. The ability to synthetically modify the L-acosamine structure allows for the creation of libraries of novel compounds, which can be screened for improved or novel biological activities. This makes L-acosamine a cornerstone in the ongoing quest for new and more effective therapeutic agents derived from natural product scaffolds.

Interactive Data Tables

Below are interactive tables summarizing key research findings related to L-Acosamine.

Table 1: Selected Synthetic Approaches to L-Acosamine and its Derivatives

| Starting Material | Key Reaction Type | Significance/Note | Reference |

|---|---|---|---|

| L-rhamnose | Multi-step synthesis | An efficient and common route from a readily available carbohydrate precursor. | nih.gov |

| Cinnamaldehyde and baker's yeast | Chiral synthesis | Demonstrates the use of biocatalysis to establish chirality. | rsc.org |

| t-Butyl S-(+)-3-hydroxybutanoate | Enolate-imine condensation | A concise and highly stereoselective approach. | oup.com |

| Nitroalkane and Aldehyde | Henry (Nitroaldol) Reaction | A classical carbon-carbon bond-forming reaction utilized for constructing the carbohydrate backbone. | wikipedia.org |

| Vinylogous imide and ethyl vinyl ether | Hetero-Diels-Alder reaction | Used to construct the pyranose ring system for fluorinated analogues of L-acosamine. | rsc.org |

Table 2: Comparison of L-Acosamine and L-Daunosamine

| Feature | L-Acosamine | L-Daunosamine | Reference |

|---|---|---|---|

| Systematic Name | 3-amino-2,3,6-trideoxy-L-arabino-hexose | 3-amino-2,3,6-trideoxy-L-lyxo-hexose | researchgate.net |

| Stereochemistry at C-4' | Equatorial hydroxyl group | Axial hydroxyl group | |

| Natural Product Example | Component of the semi-synthetic antibiotic Epirubicin | Component of the natural antibiotic Doxorubicin | oup.comresearchgate.net |

| Biological Impact in Anthracyclines | Associated with reduced cardiotoxicity compared to its epimer. | Potent anticancer activity but associated with higher cardiotoxicity. | oup.comresearchgate.net |

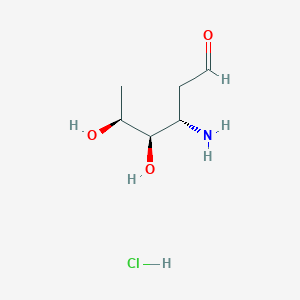

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S,4R,5S)-3-amino-4,5-dihydroxyhexanal;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-4(9)6(10)5(7)2-3-8;/h3-6,9-10H,2,7H2,1H3;1H/t4-,5-,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYCNFQONIRRCV-YCLXABBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(CC=O)N)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H](CC=O)N)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675536 | |

| Record name | 3-Amino-2,3,6-trideoxy-L-arabino-hexose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56501-70-3 | |

| Record name | 3-Amino-2,3,6-trideoxy-L-arabino-hexose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for L Acosamine Hydrochloride

Classical Chemical Synthesis Approaches to L-Acosamine

The classical synthesis of L-Acosamine has been approached through various strategic pathways, often focusing on the stereocontrolled introduction of the C3 amino group and the establishment of the correct stereochemistry at the other chiral centers.

Stereoselective and Stereocontrolled Synthesis Strategies

Stereoselectivity is a paramount concern in the synthesis of L-Acosamine. Several strategies have been developed to control the stereochemical outcome of the reactions.

One notable approach involves a hetero-Diels–Alder reaction. For instance, the synthesis of 6,6,6-trifluoro-L-acosamine was achieved using a hetero-Diels–Alder reaction between a vinylogous imide and ethyl vinyl ether. rsc.orgrsc.org This was followed by hydroboration and subsequent removal of a chiral auxiliary to yield the ethyl 6,6,6-trifluoro-L-acosaminide. rsc.orgrsc.org The stereochemistry at C-4 can be inverted through a Swern oxidation followed by a borohydride (B1222165) reduction, providing access to the corresponding L-daunosamine analogue. rsc.orgrsc.org

Another strategy utilizes an enantioselective intramolecular [3+2] cycloaddition to construct the chiral framework of L-acosamine. acs.org Furthermore, a highly stereoselective route starting from di-O-acetyl-L-rhamnal has been reported. rsc.org This method involves the addition of hydrazoic acid to a hex-2-enopyranose intermediate, followed by acetylation and glycosidation. rsc.org

Conjugate addition reactions have also been employed to introduce the amino functionality with high stereocontrol. For example, the conjugate addition of an amine to methyl sorbate, followed by epoxidation, has been shown to proceed with high diastereoselectivity, leading to a protected L-acosamine derivative. organic-chemistry.org

Application of Specific Reaction Methodologies (e.g., Henry Reaction, Enolate-Imine Condensation)

Specific, name-brand reactions have proven instrumental in the synthesis of L-Acosamine and its derivatives.

The Henry (nitroaldol) reaction provides a powerful tool for constructing the carbon skeleton and introducing the nitrogen functionality. researchgate.netmdpi.com This reaction involves the condensation of a nitroalkane with an aldehyde. In the context of L-Acosamine synthesis, this typically involves the reaction of a chiral aldehyde with a nitro-containing building block. thieme-connect.comtandfonline.com The diastereoselectivity of the Henry reaction can be influenced by the choice of catalyst and reaction conditions, such as solvent and temperature. thieme-connect.com For example, using tetrabutylammonium (B224687) fluoride (B91410) (Bu4NF) as a catalyst, the reaction between 2-O-benzyl-L-lactaldehyde and 3-nitropropanal (B1599391) dimethyl acetal (B89532) can be optimized to favor the desired L-arabino isomer. thieme-connect.com The resulting nitrohexose can then be converted to the corresponding acosaminide through reduction of the nitro group. thieme-connect.com

| Catalyst | Solvent | Temperature (°C) | Diastereomer Ratio (L-ribo:L-arabino:L-xylo:L-lyxo) |

| Bu4NF trihydrate | i-PrOH | 22 | 37:22:22:19 |

| Bu4NF trihydrate | t-BuOMe | -30 | 29:62:1:8 |

| Table 1: Influence of solvent and temperature on the diastereoselectivity of the Henry reaction in the synthesis of L-acosamine precursors. thieme-connect.com |

The enolate-imine condensation offers another efficient route. A highly stereoselective condensation between the lithium dianion of t-butyl S-(+)-3-hydroxybutanoate and an N-acylaldimine has been used to synthesize N-acyl derivatives of L-acosamine. oup.comoup.com This key step establishes the stereochemistry at multiple centers in a single operation. oup.com The resulting product can be cyclized and further manipulated to afford the target aminosugar. oup.com

Precursor-Based Synthesis Pathways

Many synthetic routes to L-Acosamine rely on the strategic use of readily available chiral precursors.

A common precursor is di-O-acetyl-L-rhamnal . rsc.org This starting material can be converted to a hex-2-enopyranose, which then undergoes a stereoselective conjugate addition of hydrazoic acid to introduce the nitrogen functionality at the C3 position with the desired L-arabino configuration. rsc.org

Another approach utilizes t-butyl S-(+)-3-hydroxybutanoate as a chiral building block. oup.comoup.com As mentioned earlier, the enolate derived from this precursor undergoes a highly stereoselective condensation with an imine to form a key intermediate in the synthesis of L-acosamine. oup.comoup.com

Syntheses have also been developed starting from non-carbohydrate precursors. For example, (2S)-2-benzyloxypropanal and (2S)-1,2-O-isopropylidene-4-nitro-1,2-butanediol have been used in a Henry reaction to produce L-acosamine. tandfonline.com

Chemoenzymatic Synthesis Approaches to L-Acosamine and Related Deoxyaminosugars

Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical reactions, have emerged as powerful tools for the synthesis of complex carbohydrates like L-Acosamine.

Enzymatic Catalysis in Stereoselective Transformations

Enzymes, particularly lipases, are often employed for kinetic resolutions to obtain enantiomerically pure starting materials or intermediates. jst.go.jp For instance, the enantioselective hydrolysis of an acetate (B1210297) precursor using a lipase (B570770) can provide a chiral alcohol with high enantiomeric excess, which can then be used in the synthesis of L-Acosamine. jst.go.jp Biocatalysis offers high regio- and enantioselectivity under mild reaction conditions. wikipedia.org

In Vitro Reconstitution of Enzymatic Pathways for Aminosugar Synthesis

The complete enzymatic pathway for the biosynthesis of aminosugars can be reconstituted in vitro to produce desired products. The biosynthesis of dTDP-L-daunosamine, a related aminosugar, has been successfully reconstituted in vitro from d-glucose (B1605176) 1-phosphate using a series of purified enzymes. acs.org This reconstituted pathway provides a platform for the synthesis of other dTDP-activated sugars, including dTDP-L-acosamine, by potentially swapping or modifying specific enzymes, such as the stereospecific ketoreductase in the final step. acs.org The study of these pathways offers insights into the enzymatic logic of aminosugar formation and opens avenues for the combinatorial biosynthesis of novel sugar derivatives. acs.orgpnas.org

| Enzyme | Function in Pathway |

| Glycosyltransferases | Assembly of glycans with high regio- and stereo-selectivity. rsc.org |

| Aminotransferases | Introduction of the amino group. nih.gov |

| Ketoreductases | Stereospecific reduction of keto intermediates. acs.org |

| Isomerases/Epimerases | Inversion of stereochemistry at specific centers. acs.orgpnas.org |

| Table 2: Key enzyme classes involved in the chemoenzymatic synthesis of aminosugars. |

Derivatization and Analog Synthesis Research

Strategies for Chemical Modification of L-Acosamine

The modification of L-Acosamine is a cornerstone of research aimed at creating novel compounds, including new anticancer drugs. acs.org Synthetic methods often start from commercially available precursors like 3,4-di-O-acetyl-L-rhamnal to produce protected L-Acosamine derivatives in a few highly stereoselective steps. acs.orgacs.org

A primary strategy for modifying L-Acosamine involves the formation of glycosidic bonds, linking the sugar moiety to other molecules (aglycones) to create glycosides and conjugates. These conjugates often exhibit significant biological activity.

Research has focused on synthesizing O-aminoglycosides where L-Acosamine is connected to a chromophore, such as 6H-indolo[2,3-b]quinoline. researchgate.netorientjchem.org In these studies, the L-Acosamine unit is linked via an alkoxy or alkyl linker to various positions on the chromophore. researchgate.netorientjchem.org The synthesis of these conjugates is a key step in developing compounds with potential applications in cancer therapy, including overcoming multidrug resistance. researchgate.netorientjchem.org

The synthesis of these glycosidic derivatives can be complex, often requiring multiple steps of protection, activation, and coupling. For instance, a common precursor, the 1,2-unsaturated glycal of L-Acosamine, can be synthesized from L-rhamnal. acs.orgacs.org This intermediate, with a protected amino group at C-3 and a hydroxyl group at C-4, serves as a versatile building block for further glycosylation reactions. acs.orgacs.org

Table 1: Examples of Synthesized L-Acosamine Conjugates This table is interactive. Click on the headers to sort.

| Conjugate Class | Aglycone (Chromophore) | Linker Type | Reference |

|---|---|---|---|

| Indolo[2,3-b]quinoline Glycoside | 6H-indolo[2,3-b]quinoline | Alkoxy or Alkyl | researchgate.netorientjchem.org |

| Indolo[2,3-b]quinoline Glycoside | 5H-indolo[2,3-b]quinoline | Not specified | researchgate.net |

| Anthracycline Analog | Tetrahydro-anthracene | Glycosidic bond | acs.org |

To facilitate research into their mechanisms of action and for potential diagnostic applications, L-Acosamine derivatives are often functionalized with linkers and chromophores. Linkers provide spatial separation between the sugar and another molecular entity, while chromophores (or fluorophores) allow for detection and visualization.

In the synthesis of novel anticancer agents, L-Acosamine has been connected to the 6H-indolo[2,3-b]quinoline chromophore using alkoxy or alkyl linkers. researchgate.netorientjchem.org These linkers are introduced at various positions on the quinoline (B57606) system, allowing for a systematic study of how the attachment point influences biological activity. researchgate.netorientjchem.org The resulting conjugates have been evaluated for their cytotoxic activity against various cancer cell lines. researchgate.netorientjchem.org This approach of creating hybrid molecules is crucial for developing new lead structures for DNA-intercalating agents. acs.orgacs.org

Synthesis of Glycosidic Derivatives and Conjugates

Exploration of Structure-Activity Relationships in a Chemical/Biochemical Context

Understanding the relationship between the three-dimensional structure of L-Acosamine derivatives and their biological activity is a fundamental goal of medicinal chemistry. nih.govdrugdesign.org This knowledge guides the rational design of more potent and selective compounds.

Stereochemistry, the three-dimensional arrangement of atoms, is critical for molecular recognition in biological systems. washington.edunih.gov The specific configuration of chiral centers in the L-Acosamine ring dictates how it interacts with biological targets like enzymes and receptors. researchgate.netnih.gov

The precise spatial orientation of the amino and hydroxyl groups on the pyranose ring is essential for binding to target molecules. nih.gov Even subtle changes in stereochemistry can lead to significant differences in binding affinity and biological response, a principle that is fundamental to drug design. washington.edunih.gov

Table 2: Comparison of L-Acosamine and L-Daunosamine This table is interactive. Click on the headers to sort.

| Feature | L-Acosamine | L-Daunosamine | Reference |

|---|---|---|---|

| Systematic Name | 3-amino-2,3,6-trideoxy-L-arabino-hexopyranose | 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranose | oup.comnih.gov |

| Stereochemical Difference | Epimer at C-4 | Epimer at C-4 | oup.com |

| Impact on Anthracyclines | Reduced cardiotoxicity | Component of doxorubicin (B1662922) and daunorubicin (B1662515) | oup.com |

Molecular probes are essential tools for studying biological processes. nih.gov By incorporating a reporter group, such as a fluorescent tag or a radiolabel, onto a bioactive molecule, researchers can track its distribution, binding, and mechanism of action. The synthesis of L-Acosamine derivatives can be tailored to include functionalities that allow for their use as molecular probes.

For example, the synthesis of conjugates linking L-Acosamine to chromophoric systems like indoloquinolines effectively creates molecular probes. researchgate.netorientjchem.org These compounds can be used to study interactions with DNA and cellular uptake mechanisms. The design of such probes requires careful synthetic planning to ensure that the attachment of the reporter group does not significantly alter the inherent biological activity of the L-Acosamine moiety. The development of new derivatives of 6H-indolo[2,3-b]quinoline linked to L-Acosamine provides a foundation for creating novel molecules with enhanced anticancer potential and for use as probes to study mechanisms like cell cycle arrest. orientjchem.org

Advanced Analytical Methodologies for L Acosamine Hydrochloride Research

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic methods are fundamental in determining the intricate structural details of L-acosamine hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of this compound. By analyzing the coupling constants and chemical shifts in ¹H and ¹³C NMR spectra, researchers can deduce the relative orientation of atoms and the preferred conformation of the molecule in solution.

In principle, the conformational analysis of cyclic molecules like the pyranose ring of L-acosamine involves determining the populations of different chair or boat conformers. For instance, in cyclohexane (B81311) derivatives, the proportion of axial and equatorial conformers can be established through the analysis of ¹H NMR coupling constants. researchgate.net Similar principles are applied to the study of aminosugars like L-acosamine. The analysis of proton-proton coupling constants (³JHH) provides information about dihedral angles, which are critical in defining the ring's conformation.

Research on related amino sugars and their derivatives often employs NMR to confirm their structure and stereochemistry. For example, the synthesis of D-acosamine hydrochloride, the enantiomer of this compound, was confirmed by comparing its melting point, optical rotation, and infrared spectrum with the known L-enantiomer. cdnsciencepub.com The NMR spectrum of the synthesized product, methyl 3-amino-2,3,6-trideoxy-α-D-arabino-hexopyranoside hydrochloride (methyl α-D-acosaminide hydrochloride), showed good agreement with the known L-enantiomer, confirming the successful synthesis. cdnsciencepub.com

Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the spatial proximity of protons, which is invaluable for determining the three-dimensional structure and conformation of molecules like this compound in solution. nih.govnih.gov

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Aminosugar Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~4.8-5.2 | d | ~3-4 |

| H-2 | ~1.6-2.0 | m | - |

| H-3 | ~3.0-3.5 | m | - |

| H-4 | ~3.5-4.0 | m | - |

| H-5 | ~3.8-4.2 | m | - |

| H-6 (CH₃) | ~1.2-1.4 | d | ~6-7 |

Note: This table presents typical chemical shift ranges for protons in aminosugar structures similar to L-acosamine. Actual values for this compound may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound. When coupled with tandem mass spectrometry (MS/MS), it provides detailed structural information through fragmentation analysis. researchgate.net

In a typical MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound, this would confirm the molecular weight of the protonated molecule. Tandem MS involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID), which breaks the molecule into smaller fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and elucidate its structure. chimia.ch For example, fragmentation of related compounds often involves the loss of specific side chains or functional groups, which can be diagnostic for the parent molecule's structure. chimia.ch

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a particularly powerful approach for the analysis of pharmaceutical compounds in complex matrices. researchgate.netnrfhh.com This technique allows for the separation of the analyte from other components before it is introduced into the mass spectrometer, enhancing sensitivity and specificity. researchgate.net

Interactive Data Table: Expected Mass Spectrometric Data for L-Acosamine

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₆H₁₄NO₃⁺ | 148.0968 |

| [M+Na]⁺ | C₆H₁₃NO₃Na⁺ | 170.0787 |

Note: 'M' represents the neutral L-acosamine molecule. The hydrochloride salt would dissociate in the electrospray ionization source.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the structural analysis of this compound.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. For instance, the O-H stretching vibrations from the hydroxyl groups would appear as a broad band, while N-H stretching vibrations from the amine hydrochloride would also be present. lpnu.ua The C-H stretching and bending vibrations of the alkyl groups and the C-O stretching of the pyranose ring would also give rise to specific absorption bands. libretexts.org The comparison of an experimental IR spectrum with that of a known standard can confirm the identity of the compound. cdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. mt.com This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. libretexts.org Since this compound does not possess a significant chromophore, it is not expected to show strong absorption in the UV-Vis region. mhlw.go.jppmda.go.jp Therefore, UV-Vis spectroscopy is less informative for the direct structural elucidation of this compound itself but can be used in conjunction with other methods, for example, to monitor reactions or purity if a UV-active derivative is formed.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200-3600 | Broad |

| N-H stretch (ammonium) | 2800-3200 | Broad |

| C-H stretch (alkane) | 2850-2960 | Strong |

| C-O stretch (ether/alcohol) | 1050-1150 | Strong |

Note: These are general ranges for the indicated functional groups. The specific spectrum for this compound may show variations.

Mass Spectrometry (MS) and Tandem MS for Molecular Characterization (e.g., IRIS)

Chromatographic Separation Techniques in Research Contexts

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound in research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of polar, non-volatile compounds like this compound. cellmosaic.comnih.gov Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is a common mode used for such analyses. researchgate.netresearchgate.net

In a typical HPLC method for an amino sugar like L-acosamine, an aqueous buffer mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727) would be used as the mobile phase. researchgate.net Detection is often achieved using a UV detector, although as L-acosamine lacks a strong chromophore, derivatization with a UV-active tag might be necessary for sensitive detection, or alternative detectors like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) could be employed. sigmaaldrich.com

HPLC is not only used for analytical purposes to determine purity and quantify the compound but is also a critical tool for preparative purification to isolate this compound from reaction mixtures or natural extracts. researchgate.net The development of a robust HPLC method involves optimizing parameters such as the column type, mobile phase composition, flow rate, and temperature to achieve the desired separation. nih.gov

Interactive Data Table: Typical HPLC Parameters for Aminosugar Analysis

| Parameter | Typical Value/Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Isocratic or gradient elution with aqueous buffer (e.g., phosphate (B84403) buffer) and organic modifier (e.g., acetonitrile) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (with derivatization), RI, or ELSD |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov However, due to the low volatility and polar nature of this compound, direct analysis by GC is not feasible. sigmaaldrich.com Therefore, a chemical derivatization step is required to convert the polar functional groups (hydroxyl and amino groups) into less polar, more volatile derivatives. jfda-online.com

Common derivatization methods for compounds like amino sugars include silylation, acylation, or alkylation. jfda-online.comresearchgate.net For example, silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can convert the -OH and -NH₂ groups into their corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines. sigmaaldrich.com These derivatives are more volatile and thermally stable, making them suitable for GC analysis. gcms.cz

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection and identification based on their mass spectra and fragmentation patterns. researchgate.nettubitak.gov.tr GC-MS provides high sensitivity and selectivity, allowing for the quantification of L-acosamine even at low concentrations in complex mixtures. nih.gov

Interactive Data Table: Common Derivatization Reagents for GC-MS of Polar Analytes

| Reagent | Abbreviation | Derivative Formed | Key Features |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Common, but derivatives can be moisture-sensitive. sigmaaldrich.com |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms more stable derivatives than BSTFA. sigmaaldrich.com |

| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl (PFP) | Used for acylation, often in a two-step process with esterification. nih.gov |

Advanced Hyphenated Techniques (e.g., LC-MS-IRIS, LC-ESI-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable in modern analytical chemistry. researchgate.net For a compound like this compound, an amino sugar, techniques that combine liquid chromatography for separation with mass spectrometry for detection and identification are particularly powerful.

Liquid Chromatography-Mass Spectrometry with Infrared Ion Spectroscopy (LC-MS-IRIS)

LC-MS-IRIS represents a cutting-edge analytical approach that provides an additional dimension of structural information compared to conventional MS. After separation by liquid chromatography and mass selection by the mass spectrometer, ions are subjected to infrared spectroscopy. ru.nl This process generates a unique vibrational "fingerprint" for the molecule, which is highly specific to its three-dimensional structure and isomeric form. ru.nlresearchgate.net

The direct coupling of LC and IRIS can be challenging due to the different timescales of the two techniques; an LC peak may elute in seconds, while an IRIS experiment typically takes several minutes. acs.org To overcome this, heart-cutting techniques can be employed, where specific elution fractions from the LC are isolated in sample loops for subsequent, more time-intensive IRIS analysis. acs.org This methodology is invaluable for unambiguously identifying metabolites and their exact biotransformation sites, a task that can be challenging with MS/MS alone. researchgate.netacs.org For this compound research, LC-MS-IRIS could be used to differentiate it from other isomeric amino sugars in a mixture and to confirm its structural integrity after synthetic or biological processes.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

LC-ESI-MS/MS is a robust and widely used technique for the quantification of trace-level compounds in complex matrices. ut.eenih.gov Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, making it ideal for analyzing polar molecules like amino sugars. ut.ee The initial mass spectrometer (MS1) selects the parent ion of interest (e.g., the ion corresponding to L-Acosamine), which is then fragmented in a collision cell. The resulting fragment ions are analyzed by a second mass spectrometer (MS2). nih.gov

This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the detection and quantification of analytes at very low concentrations (ng/mL or lower). nih.govnih.gov The technique has been successfully validated for the simultaneous analysis of numerous compounds, including various alkaloids and their metabolites in plasma and other biological samples. nih.govnih.gov In the context of this compound, LC-ESI-MS/MS would be the method of choice for quantitative studies, such as determining its concentration in fermentation broths, purification fractions, or biological systems.

Table 1: Comparison of Advanced Hyphenated Techniques for this compound Analysis

| Feature | LC-MS-IRIS | LC-ESI-MS/MS |

| Primary Application | Unambiguous structural elucidation, isomer differentiation. ru.nlresearchgate.net | Targeted quantification and detection. nih.govnih.gov |

| Detection Principle | Infrared spectroscopy of mass-selected ions. ru.nl | Fragmentation of a specific parent ion into product ions (MRM). researchgate.net |

| Key Advantage | Provides a unique vibrational fingerprint for definitive structural confirmation. researchgate.net | High sensitivity and selectivity for trace-level analysis in complex matrices. ut.eenih.gov |

| Typical Sensitivity | Microgram to nanogram range. | Nanogram to picogram range. nih.gov |

| Ionization Source | Typically Electrospray Ionization (ESI). | Electrospray Ionization (ESI). ut.ee |

| Example Use Case | Confirming the identity of L-Acosamine vs. other hexosamines. | Measuring the concentration of L-Acosamine in a crude extract. |

Integrated Spectroscopic and Chromatographic Approaches for Complex Mixture Analysis

The analysis of this compound often occurs in the context of complex mixtures, such as cell culture media, soil hydrolysates, or the output of a multi-step chemical synthesis. nih.govcore.ac.uk In these scenarios, no single analytical method can provide a complete picture. Instead, an integrated approach combining chromatography for separation with various spectroscopic techniques for identification and quantification is required. researchgate.netnih.gov

The foundational integrated technique is Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov A liquid chromatograph, typically a High-Performance Liquid Chromatography (HPLC) system, first separates the components of the mixture based on their physicochemical properties (e.g., polarity, charge). um.si As each component elutes from the LC column, it is introduced into a mass spectrometer, which provides mass-to-charge ratio data, enabling identification. nih.govnih.gov For amino sugars, methods like anion-exchange chromatography can be particularly effective for separation prior to MS detection. nih.gov

For even more definitive structural analysis in exceptionally complex cases, a three-way hyphenation, LC-MS-NMR, can be utilized. nih.gov While technically demanding, this approach allows for the collection of LC peaks (guided by MS data) which are then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govbg.ac.rs This provides comprehensive structural information, complementing the mass data from the MS.

A typical workflow for analyzing a complex mixture suspected to contain this compound would involve:

Separation of the mixture using a suitable HPLC method (e.g., reverse-phase or hydrophilic interaction liquid chromatography). core.ac.ukfmach.it

Detection of eluting compounds using a mass spectrometer to generate a total ion chromatogram (TIC) and identify the mass corresponding to this compound.

Confirmation of the compound's identity using tandem MS (MS/MS) to match its fragmentation pattern against a known standard.

Quantification of the compound using the peak area from the chromatogram, calibrated against a standard curve. core.ac.uk

Table 2: Illustrative Data from an Integrated LC-MS Analysis of a Complex Mixture

This table represents hypothetical data from an LC-MS analysis of a crude reaction mixture designed to synthesize this compound.

| Retention Time (min) | Detected m/z [M+H]⁺ | Proposed Identity | Confirmation Method |

| 2.1 | 116.07 | Leucine (starting material) | MS/MS fragmentation |

| 4.5 | 180.06 | Glucose (starting material) | MS/MS fragmentation |

| 6.8 | 162.08 | L-Acosamine | MS/MS fragmentation match with standard |

| 8.2 | 162.08 | Isomeric Hexosamine | Different retention time, requires further analysis (e.g., IRIS) |

| 10.4 | 323.15 | Dimer byproduct | MS/MS fragmentation |

Theoretical and Computational Studies of L Acosamine Hydrochloride

Molecular Modeling and Conformational Analysis

Direct molecular modeling and conformational analysis studies on L-Acosamine Hydrochloride are not extensively documented. However, the principles of conformational analysis for substituted pyranose rings are well-established and can be applied. numberanalytics.com For related amino sugars like N-acetylated glucosamine (B1671600) and galactosamine, density functional theory (DFT) methods have been employed to determine the preferred conformations, particularly the 4C1-chair form for d-pyranose rings. rsc.org

Computational approaches, such as molecular mechanics (MM) and DFT, are standard tools for exploring the conformational space of molecules. nih.govnumberanalytics.com These methods can predict the relative energies of different chair and boat conformations, as well as the orientation of substituents (axial vs. equatorial). For this compound, key conformational features would include the orientation of the hydroxyl and amino groups on the pyranose ring. Low-temperature NMR spectroscopy, in conjunction with DFT calculations, has been used to study the equilibrium between different N-invertomers in related azabicyclic systems, providing a powerful method for comparing theoretical predictions with experimental data. researchgate.net

Table 1: Representative Torsion Angles in Related Amino Sugar Systems

| Torsion Angle | Value (°) | Context/Method | Reference |

|---|---|---|---|

| C7—O7—C1—C2 | 142–143 | Biologically relevant conformation for DNA-intercalated doxorubicin (B1662922) (contains daunosamine) | upenn.edu |

| C7—O7—C1—C2 | 88.43 | Sorcin-bound doxorubicin | upenn.edu |

| C7—O7—C1—C2 | 150.82 | AcrB-bound doxorubicin | upenn.edu |

Note: The table shows conformational data for the related amino sugar daunosamine (B1196630) within the doxorubicin structure, as direct data for L-acosamine is not available.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Specific quantum chemical calculations detailing the electronic structure and reactivity of this compound are not found in the reviewed literature. However, the application of quantum chemistry, particularly DFT, to understand the electronic properties of molecules is a mature field. gaussian.comjomardpublishing.com Such calculations typically involve determining the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. physchemres.org

For similar biomolecules, DFT calculations are used to compute a range of electronic and thermodynamic parameters to predict their behavior and stability. google.comrsc.org These parameters include electronegativity, chemical hardness, and dipole moment. Natural Bond Orbital (NBO) analysis is another quantum chemical tool that can provide insights into charge distribution and intramolecular interactions, such as hydrogen bonding, which would be significant in this compound. jomardpublishing.com The protonated amine in the hydrochloride form would significantly influence the molecule's electrostatic potential and reactivity compared to its free amine counterpart.

Table 2: Illustrative Quantum Chemical Parameters from a Study on Quinazoline (B50416) Derivatives

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment (μ) | Measure of the polarity of the molecule | Influences solubility and intermolecular interactions. |

This table provides an example of the types of parameters that would be calculated for this compound in a dedicated quantum chemical study. Data is from a study on quinazoline derivatives as no specific data for this compound is available. physchemres.org

Computational Approaches to Stereoselective Reactions Involving L-Acosamine

While the synthesis of L-acosamine has been achieved through various stereoselective methods, such as the Henry reaction, detailed computational studies rationalizing the stereochemical outcomes are not always present in the primary literature. wikipedia.org However, computational chemistry is a powerful tool for understanding and predicting stereoselectivity in organic reactions. rsc.orgnih.gov

DFT calculations are frequently used to model the transition states of reactions, allowing for the determination of the energy barriers for the formation of different stereoisomers. nih.gov A lower energy barrier for one transition state over another explains the preference for the formation of a particular stereoisomer. For example, in stereoselective cycloaddition reactions to form substituted pyrrolidines, DFT calculations have been used to analyze the transition state geometries and energies to understand the observed diastereoselectivity. nih.gov Similar computational approaches could be applied to the synthetic routes for L-acosamine to elucidate the factors controlling the stereoselective formation of its chiral centers.

Simulations of Fundamental Molecular Interactions with Biomolecules

There are no specific simulation studies on the interaction of this compound with biomolecules in the searched literature. However, extensive research has been conducted on the interaction of the related amino sugar, daunosamine (the C4' epimer of acosamine), as part of the anthracycline antibiotics like doxorubicin, with DNA. nih.gov These studies often employ molecular dynamics (MD) simulations to investigate how the amino sugar fits into the minor groove of the DNA helix and the nature of the intermolecular interactions. nih.gov

MD simulations provide a dynamic view of molecular interactions, capturing the constant motion of atoms and allowing for the study of binding processes and conformational changes in biomolecular complexes. nih.gov These simulations rely on force fields, which are sets of empirical energy functions that describe the potential energy of a system of particles. encyclopedia.pub For this compound, simulations could predict its binding affinity and mode of interaction with target proteins or nucleic acids, providing insights that are complementary to experimental methods. The protonated amino group would be expected to play a crucial role in forming strong electrostatic interactions and hydrogen bonds with biological macromolecules.

Isolation and Identification of L Acosamine from Natural Sources in Research Contexts

Methodologies for Extraction and Purification of Aminosugars from Biological Matrices

The isolation of aminosugars like L-acosamine from complex biological matrices, such as microbial fermentation broths, requires a multi-step approach involving extraction, purification, and analytical identification. The specific methods are chosen based on the chemical properties of the target aminosugar and the nature of the biological source material. slideshare.netscribd.com

Initial extraction from microbial cells or fermentation media often involves solvent-based methods. scribd.com For intracellular aminosugars, cell lysis is the first step, followed by extraction with polar solvents like methanol (B129727) or ethanol, which are effective at dissolving aminosugars and their salts. scribd.com Acid hydrolysis is a common subsequent step to cleave the glycosidic bonds that link the aminosugar to an aglycone or a larger polysaccharide structure. However, this process must be carefully controlled, as harsh acidic conditions can lead to the degradation of the aminosugar itself. google.com

Purification is essential to separate the target aminosugar from a multitude of other compounds in the crude extract. nih.gov Column chromatography is the cornerstone of this process. Ion-exchange chromatography is particularly effective for separating charged molecules like aminosugars. mostwiedzy.pl By manipulating the pH and ionic strength of the buffer, aminosugars can be selectively bound to and eluted from the column resin, achieving significant purification. Following ion-exchange, further purification is often accomplished using techniques like High-Performance Liquid Chromatography (HPLC), which offers high resolution for separating structurally similar molecules. brieflands.comnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, though it typically requires chemical derivatization of the aminosugar to make it volatile. tubitak.gov.tr

Table 1: Methodologies for Aminosugar Extraction and Purification

| Step | Method | Description | Primary Application in L-Acosamine Context |

|---|---|---|---|

| Initial Extraction | Solvent Extraction | Use of polar solvents (e.g., methanol, ethanol) to dissolve aminosugars from biomass. | Extracting crude L-acosamine and related compounds from microbial fermentation broths. |

| Cleavage | Acid Hydrolysis | Breaking glycosidic bonds to release the free aminosugar from a larger molecule (e.g., an anthracycline). | Releasing L-acosamine from the epirubicin (B1671505) structure for analytical purposes. |

| Purification | Ion-Exchange Chromatography | Separates molecules based on charge. Aminosugars are positively charged at acidic pH. | Isolating aminosugars from proteins, nucleic acids, and other charged contaminants. |

| High-Resolution Separation | High-Performance Liquid Chromatography (HPLC) | Employs high pressure to pass the solvent through a column packed with fine particles, allowing for the separation of very similar compounds. | Separating L-acosamine from its epimer, L-daunosamine, and other related sugars. brieflands.comnih.gov |

| Identification & Quantification | Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them based on their mass-to-charge ratio. Requires derivatization for non-volatile sugars. | Confirming the molecular weight and structure of isolated L-acosamine. tubitak.gov.tr |

| Identification | Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the atomic structure of a molecule. | Elucidating the precise stereochemistry and structure of L-acosamine. nih.gov |

Challenges in Isolation and Characterization from Complex Natural Product Mixtures

The isolation of L-acosamine is fraught with challenges, primarily stemming from its structural similarity to other aminosugars and its low abundance in natural, non-engineered sources.

A significant hurdle is the separation of L-acosamine from its C-4 epimer, L-daunosamine. acs.orgresearchgate.net Epimers are stereoisomers that differ in configuration at only one chiral center. This subtle structural difference results in very similar physical and chemical properties, making their separation by standard chromatographic techniques difficult. wikimedia.org Achieving baseline separation often requires high-resolution analytical methods, such as specialized HPLC columns and optimized mobile phases, or derivatization to amplify the structural differences between the epimers. researchgate.netcore.ac.uk

Another challenge is the complexity of the biological matrix. researchgate.net Fermentation broths contain a vast array of metabolites, including other sugars, amino acids, proteins, and pigments, which can interfere with the extraction and purification process. For instance, in the production of anthracyclines, the desired aminosugar is part of a larger, complex molecule, and must be carefully cleaved and isolated without degradation.

Furthermore, the characterization of the isolated compound requires sophisticated analytical techniques. While mass spectrometry can confirm the molecular weight, it cannot distinguish between epimers. Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy is essential to definitively confirm the stereochemistry and unequivocally identify the isolate as L-acosamine. nih.gov

Research into Microorganism and Plant Sources

Research into the natural sources of L-acosamine has predominantly focused on microorganisms, as there is no significant evidence of its production in plants. The investigation is closely tied to the production of the anticancer drug epirubicin, where L-acosamine is the essential sugar component. universiteitleiden.nl

The primary microbial sources are genetically engineered strains of bacteria. Streptomyces peucetius, the natural producer of doxorubicin (B1662922) (which contains L-daunosamine), does not naturally produce L-acosamine. universiteitleiden.nlresearchgate.net Researchers have successfully engineered this bacterium to produce epirubicin by modifying its biosynthetic pathway. This involves disabling the gene responsible for the final step in daunosamine (B1196630) synthesis (dnmV) and introducing a heterologous gene (such as avrE from Streptomyces avermitilis) that encodes a ketoreductase with the opposite stereospecificity. acs.orgresearchgate.net This enzyme acts on the precursor, converting it to dTDP-L-acosamine, which is then attached to the aglycone to form epirubicin. acs.orgresearchgate.net

The genus Nocardia is another area of interest. These bacteria are known to produce a variety of antibiotics containing novel aminosugars. wikipedia.orgcapes.gov.br For example, new anthracycline antibiotics, nocardicyclins A and B, containing a novel carbon-methylated aminosugar, have been isolated from Nocardia pseudobrasiliensis. capes.gov.br A patent has also described the presence of a related compound, 3-methyl-acosamine, in Nocardia orientalis. google.com While not L-acosamine itself, these findings suggest that Nocardia species possess the enzymatic machinery to produce a diverse range of aminosugars and could be potential natural sources for L-acosamine or its derivatives.

In contrast, bacteria such as Aggregatibacter actinomycetemcomitans have been studied for their production of aminosugars, but research indicates they primarily synthesize polysaccharides like poly-N-acetyl-D-glucosamine (PGA) and are not known sources of L-acosamine. univ-littoral.frplos.orgsemanticscholar.org Similarly, extensive research on plant genera like Hyoscyamus has focused on tropane (B1204802) alkaloids such as hyoscyamine (B1674123) and scopolamine, with no reports of L-acosamine isolation. brieflands.comtubitak.gov.trnih.gov

Table 2: Research Findings on Microbial Sources of L-Acosamine

| Microorganism | Finding | Context | Reference |

|---|---|---|---|

| Streptomyces peucetius (genetically engineered) | Produces epirubicin, which contains L-acosamine. | A dnmV mutant strain expressing a heterologous ketoreductase (avrE or eryBIV) synthesizes the L-acosamine precursor instead of the L-daunosamine precursor. | universiteitleiden.nlresearchgate.net |

| Nocardia pseudobrasiliensis | Produces nocardicyclins, anthracyclines with a novel aminosugar moiety. | Demonstrates the capacity of Nocardia to synthesize unique aminosugars for inclusion in complex antibiotics. | capes.gov.br |

| Nocardia orientalis | Mentioned in a patent as a source of 3-methyl-acosamine. | Suggests that related aminosugars can be found in this genus, indicating potential for L-acosamine discovery. | google.com |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic and Biosynthetic Routes

The synthesis of L-Acosamine, a 3-amino-2,3,6-trideoxy-L-hexose, has been a subject of considerable research, yet opportunities for innovation remain. Future efforts will likely focus on developing more efficient, stereoselective, and scalable methods for its production.

Several synthetic strategies have been established, including those based on the Henry reaction (nitroaldol addition) researchgate.netthieme-connect.comwikipedia.orgencyclopedia.pub, enantioselective intramolecular [3+2] cycloaddition acs.org, and approaches starting from precursors like t-butyl S-(+)-3-hydroxybutanoate oup.com. The Henry reaction, in particular, has been a cornerstone in constructing the carbohydrate backbone of L-Acosamine and other amino sugars. encyclopedia.pub One of the key challenges in these syntheses is controlling the stereochemistry at multiple chiral centers. Future research could explore novel catalysts and reaction conditions to improve diastereoselectivity, potentially reducing the need for complex separation procedures. thieme-connect.com For instance, the use of organocatalysis in Henry reactions has shown promise for achieving high enantioselectivity. encyclopedia.pub

Beyond traditional organic synthesis, the development of biosynthetic routes presents an exciting and sustainable alternative. While the complete biosynthetic pathway of L-Acosamine is an area for further elucidation, research on the biosynthesis of the structurally related amino sugar, L-daunosamine, offers valuable insights. acs.orgresearchgate.net The in vitro reconstitution of the dTDP-L-daunosamine biosynthetic pathway has demonstrated the potential for enzymatic synthesis of activated sugar donors. acs.org By identifying and engineering the specific enzymes responsible for the C-4 epimerization that distinguishes L-Acosamine from L-daunosamine, it may be possible to develop a biocatalytic process for L-Acosamine production. This could involve a one-pot, multi-enzyme system, offering a greener and potentially more efficient manufacturing process. acs.org The exploration of novel microorganisms or the metabolic engineering of existing strains could also lead to the direct fermentation of L-Acosamine or its precursors. rsc.org

A comparative overview of potential future synthetic and biosynthetic approaches is presented below:

| Approach | Potential Advantages | Key Research Focus |

| Novel Chemical Synthesis | High purity, well-defined stereochemistry, scalability. | Development of novel stereoselective catalysts, optimization of reaction conditions to improve yields and reduce byproducts, exploration of new starting materials. |

| Enzymatic Synthesis | High specificity, mild reaction conditions, environmentally friendly. | Identification and characterization of key biosynthetic enzymes, enzyme engineering for improved activity and stability, development of efficient cofactor regeneration systems. |

| Metabolic Engineering | Sustainable production from renewable feedstocks, potential for lower production costs. | Elucidation of the complete biosynthetic pathway, heterologous expression of biosynthetic genes in suitable host organisms, optimization of fermentation conditions. |

Advanced Spectroscopic and Analytical Method Development

Accurate and sensitive analytical methods are crucial for the characterization, quality control, and pharmacokinetic studies of L-Acosamine Hydrochloride. While standard techniques are available, future research will likely focus on developing more advanced and efficient analytical methodologies.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of amino sugars. creative-proteomics.com Future developments could involve the use of novel stationary phases for improved separation of L-Acosamine from its isomers and related impurities. sielc.com The application of Ultra-High-Performance Liquid Chromatography (UHPLC) can offer faster analysis times and higher resolution. creative-proteomics.com Coupling HPLC with advanced detection methods such as fluorescence detection after pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can significantly enhance sensitivity, allowing for the detection of picomolar quantities. nih.govtandfonline.com

Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for the structural elucidation and quantification of amino sugars. creative-proteomics.com High-resolution mass spectrometry (HRMS), such as that using Orbitrap technology, can provide highly accurate mass measurements, aiding in the unambiguous identification of L-Acosamine and its metabolites in complex biological matrices. creative-proteomics.com Tandem mass spectrometry (MS/MS) is invaluable for structural characterization and for developing highly selective and sensitive quantitative assays. Future research could focus on developing robust LC-MS/MS methods for the routine analysis of L-Acosamine in various sample types.

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be employed for the analysis of amino sugars, typically after derivatization to increase their volatility. creative-proteomics.com While less common for routine analysis than HPLC, GC-MS can provide complementary structural information.

A comparison of advanced analytical techniques for L-Acosamine analysis is provided below:

| Analytical Technique | Principle | Potential Advantages for L-Acosamine Analysis | Future Research Directions |

| UHPLC-FLD | Separation by ultra-high-performance liquid chromatography with fluorescence detection after derivatization. | High sensitivity, high resolution, and rapid analysis times. creative-proteomics.comnih.govtandfonline.com | Development of new, more stable fluorescent derivatization reagents; optimization of UHPLC conditions for complex matrices. |

| HPAEC-PAD | High-performance anion-exchange chromatography with pulsed amperometric detection. | Direct analysis without derivatization, good for carbohydrate analysis. tandfonline.com | Improving detector stability and sensitivity; application to a wider range of sample types. |

| LC-HRMS (Orbitrap) | Liquid chromatography coupled to high-resolution mass spectrometry. | Highly accurate mass determination for confident identification, structural elucidation of unknown metabolites. creative-proteomics.com | Development of quantitative HRMS methods; building spectral libraries for L-Acosamine and its derivatives. |

| GC-MS | Gas chromatography coupled to mass spectrometry. | Provides complementary structural information, high separation efficiency for volatile derivatives. creative-proteomics.com | Development of rapid and efficient derivatization methods; exploration of two-dimensional GC for complex sample analysis. |

Deeper Elucidation of Biochemical Roles and Molecular Interactions

L-Acosamine is a key component of several clinically important anthracycline antibiotics. usp.br The sugar moiety plays a critical role in the biological activity of these compounds, influencing their interaction with DNA and other cellular targets. researchgate.netusp.br A deeper understanding of the biochemical roles and molecular interactions of L-Acosamine is a vital area for future research.

The primary mechanism of action of anthracyclines involves intercalation into DNA and inhibition of topoisomerase II. usp.br The amino sugar residue is known to interact with the minor groove of the DNA helix, contributing to the stability of the drug-DNA complex. Future research should focus on elucidating the precise molecular interactions between the L-Acosamine moiety and DNA at the atomic level. This could involve advanced structural biology techniques such as X-ray crystallography and high-resolution NMR spectroscopy of L-Acosamine-containing anthracycline-DNA complexes. Such studies could reveal the specific hydrogen bonding and electrostatic interactions that govern binding affinity and sequence selectivity.

Furthermore, the stereochemistry of the amino sugar can significantly impact biological activity. For example, epirubicin (B1671505), which contains the 4'-epimer of the daunosamine (B1196630) sugar (structurally related to acosamine), exhibits a different cardiotoxicity profile compared to doxorubicin (B1662922). usp.br Systematic studies on how subtle changes in the structure of L-Acosamine, such as epimerization at different chiral centers or modifications of the amino group, affect the interaction with DNA and topoisomerase II would be highly valuable. This could lead to the rational design of new anthracycline analogues with improved therapeutic indices.

The role of L-Acosamine in cellular uptake, transport, and metabolism is another important area for investigation. The sugar moiety may influence the recognition of anthracyclines by cell surface receptors and efflux pumps, which are major contributors to multidrug resistance. usp.br Understanding these processes at a molecular level could pave the way for strategies to overcome drug resistance, for instance, by designing L-Acosamine derivatives that are poor substrates for efflux pumps.

Methyl-α-L-acosamine is also used as a biochemical reagent in glycoscience research, which explores the broad roles of sugars in biological systems. targetmol.commedchemexpress.comtargetmol.commedchemexpress.cn Future studies could utilize L-Acosamine and its derivatives as molecular probes to investigate carbohydrate-protein interactions and the function of glycosyltransferases.

Computational Predictions for New L-Acosamine Derivatives and Their Reactivity

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. nih.govcam.ac.uk These approaches can be powerfully applied to the study of this compound to predict the properties of new derivatives and to understand their reactivity, thereby guiding synthetic efforts and biological evaluation.

Future research can leverage quantum mechanical (QM) methods, such as Density Functional Theory (DFT), to investigate the electronic structure and reactivity of L-Acosamine and its analogues. mdpi.com DFT calculations can be used to predict various chemical reactivity parameters, which can help in understanding and predicting the outcomes of chemical reactions. mdpi.com This can be particularly useful in designing more efficient synthetic routes or in predicting the stability of new derivatives. For example, modeling the transition states of glycosylation reactions involving L-Acosamine donors can provide insights into the factors that control stereoselectivity.

Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of L-Acosamine-containing molecules and their interactions with biological macromolecules like DNA and proteins. scirp.org By simulating the binding of L-Acosamine derivatives to their targets, it is possible to estimate binding free energies and to identify key intermolecular interactions. This information is crucial for the rational design of new compounds with enhanced affinity and selectivity. For instance, MD simulations could be used to predict how modifications to the L-Acosamine scaffold would affect the stability of the drug-DNA complex in anthracyclines.

Machine learning (ML) and artificial intelligence (AI) are also emerging as powerful tools in chemistry. nih.gov By training ML models on existing datasets of chemical structures and their properties, it is possible to develop predictive models for the reactivity, biological activity, and other properties of new molecules. nih.gov In the context of L-Acosamine, ML models could be developed to predict the anticancer activity of new anthracycline derivatives containing modified L-Acosamine moieties, or to predict their potential for off-target effects. This could significantly accelerate the discovery of new drug candidates by prioritizing the synthesis of the most promising compounds. nih.gov

A summary of computational approaches and their potential applications for L-Acosamine research is presented below:

| Computational Method | Application | Predicted Outcomes |

| Quantum Mechanics (DFT) | Elucidation of electronic structure and reactivity. mdpi.comnih.gov | Reaction mechanisms, transition state energies, spectroscopic properties, chemical reactivity descriptors. |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. scirp.org | Binding affinities, conformational preferences, interaction patterns with biological targets (e.g., DNA, proteins). |

| Machine Learning (ML) | Development of predictive models from data. nih.gov | Prediction of biological activity, toxicity, and physicochemical properties of new derivatives. |

| Cheminformatics | Analysis of chemical information and data. | Identification of structure-activity relationships (SAR), design of combinatorial libraries of L-Acosamine derivatives. |

Q & A

Q. What are the established synthetic routes for L-Acosamine Hydrochloride, and what methodological considerations ensure enantiomeric purity?

this compound is synthesized via asymmetric methods, such as Baker’s yeast-mediated catalysis, to achieve enantiomeric purity. For example, noncarbohydrate precursors can be converted into C-methyl analogues of L-acosamine through stereoselective acylation reactions, with careful monitoring of reaction conditions (e.g., pH, temperature) to avoid racemization . Chromatographic purification (e.g., HPLC with chiral columns) is critical post-synthesis to verify purity and resolve stereoisomeric impurities.

Q. How can researchers validate the structural identity of this compound?

Structural validation requires a combination of spectroscopic techniques:

- NMR : Confirm backbone structure and stereochemistry via , , and 2D-COSY spectra.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Optional for absolute configuration determination if single crystals are obtainable. Cross-referencing data with literature values (e.g., optical rotation, melting point) is essential .

Q. What analytical methods are recommended for assessing purity and detecting impurities in this compound?

- HPLC/UPLC : Utilize reverse-phase columns (C18) with UV detection at 210–220 nm for quantification. Adjust mobile phase composition (e.g., acetonitrile/ammonium acetate) to resolve polar impurities.

- TLC : Preliminary screening with silica gel plates and iodine staining.

- Karl Fischer Titration : Determine water content, which can affect stability. Method validation should follow ICH guidelines for accuracy, precision, and linearity .

Advanced Research Questions

Q. How can researchers address contradictions in stability data for this compound under varying storage conditions?

Stability studies should employ a Design of Experiments (DoE) approach to assess factors like temperature, humidity, and light exposure. For instance:

- Forced Degradation : Expose samples to 40°C/75% RH (ICH Q1A conditions) and monitor degradation via HPLC.

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life. Conflicting data may arise from batch-specific impurities or analytical method variability; replicate experiments and orthogonal techniques (e.g., LC-MS for degradant identification) are advised .

Q. What experimental strategies optimize the formulation of this compound in hydrogels while maintaining bioactivity?

- Excipient Screening : Test viscosity-reducing agents (e.g., pyridoxine hydrochloride) to enhance solubility without altering ionic strength .

- In Vitro Release Studies : Use Franz diffusion cells with synthetic membranes to simulate drug release kinetics.

- Bioactivity Assays : Pair formulations with cell-based assays (e.g., antimicrobial activity tests) to ensure retained efficacy. Stability of the hydrochloride moiety in gel matrices must be confirmed via pH monitoring .

Q. How can chiral synthesis challenges in this compound production be mitigated during scale-up?

- Catalyst Optimization : Transition from enzymatic (Baker’s yeast) to metal-catalyzed asymmetric hydrogenation for industrial scalability.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to track stereochemical integrity in real time.

- Crystallization Engineering : Use solvent-antisolvent systems to preferentially crystallize the desired enantiomer. Contamination risks from byproducts (e.g., D-isomers) require stringent QC checkpoints .

Q. What methodologies resolve data discrepancies in the biological activity of this compound across studies?

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like cell line specificity or assay protocols (e.g., MIC vs. time-kill curves).

- Dose-Response Modeling : Use Hill equation fits to compare potency metrics.

- Controlled Replication : Standardize experimental conditions (e.g., inoculum size, media composition) to isolate confounding factors. Cross-validation with structural analogues (e.g., D-glucosamine hydrochloride) may clarify mechanism-driven inconsistencies .

Methodological Guidelines

- Data Documentation : Follow ACS Style Guide standards for tables/graphs, including error bars for biological replicates and explicit citation of analytical conditions .

- Safety Protocols : Adopt OSHA HCS-compliant handling practices (e.g., PPE for carcinogenic intermediates) and dispose of waste via certified facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.